molecular formula C12H20O B13287039 1-(Prop-2-EN-1-YL)cyclooctane-1-carbaldehyde

1-(Prop-2-EN-1-YL)cyclooctane-1-carbaldehyde

Cat. No.: B13287039
M. Wt: 180.29 g/mol
InChI Key: YSFHOAPWQUPEDB-UHFFFAOYSA-N
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Description

1-(Prop-2-EN-1-YL)cyclooctane-1-carbaldehyde (CAS: 1935300-39-2) is an alicyclic aldehyde featuring an eight-membered cyclooctane ring substituted with a prop-2-en-1-yl (allyl) group and a formyl (-CHO) functional group at the 1-position. This compound belongs to a class of cyclic aldehydes with diverse applications in organic synthesis, materials science, and pharmaceuticals.

Properties

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

1-prop-2-enylcyclooctane-1-carbaldehyde

InChI

InChI=1S/C12H20O/c1-2-8-12(11-13)9-6-4-3-5-7-10-12/h2,11H,1,3-10H2

InChI Key

YSFHOAPWQUPEDB-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(CCCCCCC1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Prop-2-EN-1-YL)cyclooctane-1-carbaldehyde typically involves the following steps:

    Formation of the Cyclooctane Ring: The cyclooctane ring can be synthesized through a series of cyclization reactions starting from linear precursors.

    Introduction of the Prop-2-EN-1-YL Group: The prop-2-en-1-yl group can be introduced via an alkylation reaction using appropriate alkyl halides.

    Aldehyde Functionalization: The aldehyde group can be introduced through oxidation reactions using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Industrial Production Methods: Industrial production of 1-(Prop-2-EN-1-YL)cyclooctane-1-carbaldehyde may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(Prop-2-EN-1-YL)cyclooctane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The prop-2-en-1-yl group can undergo substitution reactions, where the double bond can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, PCC, DMP

    Reduction: NaBH4, LiAlH4

    Substitution: Various halides and nucleophiles

Major Products Formed:

    Oxidation: Corresponding carboxylic acid

    Reduction: Corresponding alcohol

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

1-(Prop-2-EN-1-YL)cyclooctane-1-carbaldehyde finds applications in several scientific fields:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Prop-2-EN-1-YL)cyclooctane-1-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, while the prop-2-en-1-yl group can participate in various chemical reactions. These interactions can modulate biological pathways and exert specific effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Ring Size and Substituent Variations

1-(Prop-2-yn-1-yl)cyclooctane-1-carbaldehyde
  • Substituent : Prop-2-yn-1-yl (propargyl) group instead of allyl.
  • Reactivity: The propargyl group (C≡C) enables alkyne-specific reactions, such as click chemistry or Sonogashira coupling, unlike the allyl group’s alkene-based reactivity (e.g., Diels-Alder) .
1-(Prop-2-yn-1-yl)cyclopentane-1-carbaldehyde (CAS: 1268679-57-7)
  • Ring Size : Five-membered cyclopentane.
1-(Prop-2-yn-1-yl)cyclobutane-1-carbaldehyde (CAS: 1934406-70-8)
  • Ring Size : Four-membered cyclobutane.
  • Properties : Higher ring strain than cyclooctane, leading to greater reactivity in ring-opening or rearrangement reactions. Molecular weight (122.16 g/mol) is lower due to fewer carbons .
1-(Prop-2-en-1-yl)-1H-indole-3-carbaldehyde (CAS: N/A)
  • Core Structure : Aromatic indole ring instead of alicyclic cyclooctane.
  • Applications : Likely used in pharmaceutical synthesis due to indole’s prevalence in bioactive molecules. The aldehyde group may participate in Schiff base formation for drug candidates .
1-Allylcyclopropane-1-carboxylic Acid (CAS: 80360-57-2)
  • Functional Group : Carboxylic acid (-COOH) instead of aldehyde.
  • Ring Strain : Cyclopropane’s high strain enhances reactivity, making it prone to ring-opening reactions. The carboxylic acid group enables salt formation or esterification .
2-Chlorocyclopent-1-ene-1-carbaldehyde (CAS: 2611-03-2)
  • Substituents : Chlorine atom and unsaturated cyclopentene ring.
  • Reactivity : The electron-withdrawing Cl atom and conjugated double bond may stabilize the aldehyde group, directing electrophilic substitution reactions .

Physicochemical Properties and Reactivity

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
1-(Prop-2-EN-1-YL)cyclooctane-1-carbaldehyde C₁₁H₁₆O 164.24 (estimated) Flexible cyclooctane, allyl group for alkene reactivity
1-(Prop-2-yn-1-yl)cyclopentane-1-carbaldehyde C₈H₁₀O 122.16 Smaller ring, propargyl group for alkyne reactions
1-Allylcyclopropane-1-carboxylic Acid C₇H₁₀O₂ 126.15 High ring strain, carboxylic acid functionality
2-Chlorocyclopent-1-ene-1-carbaldehyde C₆H₅ClO 128.56 Conjugated double bond, Cl substituent

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